molecular formula C13H20BrN B1529067 3-(4-bromophenyl)-N,N-diethylpropan-1-amine CAS No. 804431-56-9

3-(4-bromophenyl)-N,N-diethylpropan-1-amine

Cat. No.: B1529067
CAS No.: 804431-56-9
M. Wt: 270.21 g/mol
InChI Key: IFWIGBTUUAFHPH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is an organic compound characterized by a bromophenyl group attached to a diethylamine chain

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-(4-phenyl)propan-1-amine: This method involves the bromination of 3-(4-phenyl)propan-1-amine using bromine in the presence of a suitable catalyst.

  • Reductive Amination: This involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and reductive amination processes, ensuring high purity and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amines.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, hydrogen gas.

  • Substitution: Various nucleophiles, such as hydroxide or alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenyl compounds.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine are not well-studied. Based on its structural similarity to other bromophenyl compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context .

Cellular Effects

It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Scientific Research Applications

3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis.

  • Biology: In the study of biological systems and interactions.

  • Medicine: Potential use in drug development and pharmacology.

  • Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-N,N-diethylpropan-1-amine

  • 3-(4-Methylphenyl)-N,N-diethylpropan-1-amine

  • 3-(4-Methoxyphenyl)-N,N-diethylpropan-1-amine

Uniqueness: 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro, methyl, and methoxy counterparts.

Properties

IUPAC Name

3-(4-bromophenyl)-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWIGBTUUAFHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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